Ethyl spiro[3.3]heptane-2-carboxylate
Overview
Description
Ethyl spiro[3.3]heptane-2-carboxylate is a unique compound belonging to the family of spirocyclic lactams. This compound has gained significant attention in various fields of research and industry due to its distinct structural features and potential biological activities. The molecular formula of this compound is C₁₀H₁₆O₂, and it has a molecular weight of 168.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl spiro[3.3]heptane-2-carboxylate typically involves photochemical [2 + 2] cycloaddition reactions. This method is favored due to its efficiency in constructing the spirocyclic core. The reaction involves the use of alkenes and cyclobutanes under visible light irradiation, often mediated by a photocatalyst . The reaction conditions are generally mild, and the process is scalable, making it suitable for industrial applications.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous flow photochemistry. This method allows for the efficient and large-scale synthesis of the compound while maintaining high purity and yield. The use of continuous flow reactors ensures better control over reaction parameters and enhances safety during production .
Chemical Reactions Analysis
Types of Reactions: Ethyl spiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
Ethyl spiro[3.3]heptane-2-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Ethyl spiro[3.3]heptane-2-carboxylate is compared with other spirocyclic compounds such as:
- Spiro[2.3]heptane derivatives
- Spiro[4.4]nonane derivatives
- Spiro[3.3]octane derivatives
Uniqueness: The distinct feature of this compound lies in its spirocyclic core, which provides a three-dimensional structure that can interact with biological targets in a unique manner. This structural uniqueness makes it a valuable compound in drug discovery and material science .
Comparison with Similar Compounds
Properties
IUPAC Name |
ethyl spiro[3.3]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-12-9(11)8-6-10(7-8)4-3-5-10/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUZVFLEMYGSTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(C1)CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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